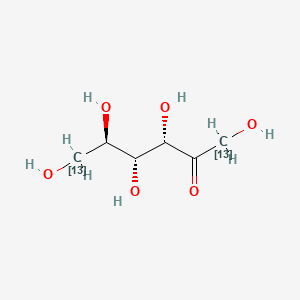

![molecular formula C6H12O6 B583689 D-[4-<sup>13</sup>C]半乳糖 CAS No. 478518-58-0](/img/structure/B583689.png)

D-[4-13C]半乳糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

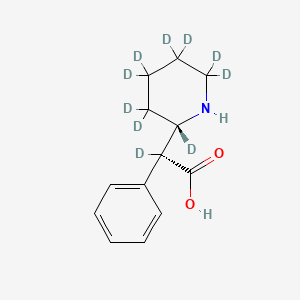

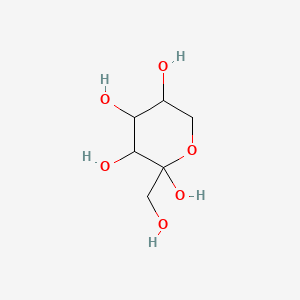

D-[4-13C]Galactose is a stable isotope-labeled form of D-galactose, a naturally occurring monosaccharide. The incorporation of the carbon-13 isotope at the fourth carbon position makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments. D-galactose itself is a C-4 epimer of glucose and is found in milk, sugar beets, and other natural sources .

科学研究应用

D-[4-13C]Galactose has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the fate of galactose in biochemical pathways.

Biology: Helps in studying the metabolism of galactose in different organisms and understanding genetic disorders like galactosemia.

作用机制

Target of Action

D-[4-13C]Galactose, a natural aldohexose and C-4 epimer of glucose , primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .

Mode of Action

D-[4-13C]Galactose interacts with its targets through its distinctive properties and interactions with specific cell receptors . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Biochemical Pathways

D-[4-13C]Galactose is involved in several biochemical pathways. In microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass, it is used as a raw material for biomass fuel production or low-calorie sweetener production . It is also involved in the Leloir pathway, which begins with an ATP-dependent phosphorylation of the pyranoside hemiacetal form that yields D-galactose-1-phosphate and eventually results in D-glucose-1-phosphate .

Pharmacokinetics

The pharmacokinetics of D-[4-13C]Galactose are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is predominantly used as a pathway to generate glucose fuel for the human body . The carrier was able to specifically deliver the drug to the liver without significant drug release in the circulation and, consequently, no accumulation in erythrocytes .

Result of Action

The molecular and cellular effects of D-[4-13C]Galactose’s action are diverse. It has been used in trials studying the treatment and diagnosis of various diseases . It has also been proposed for use in accelerating senescence in mice, rats, and Drosophila . Furthermore, it has been associated with ovarian cancer .

Action Environment

The action, efficacy, and stability of D-[4-13C]Galactose are influenced by various environmental factors. For instance, the galactose yield is influenced by the reaction temperature, amount of catalyst used, and reaction time . Moreover, it has been found that D-[4-13C]Galactose can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of D-[4-13C]Galactose typically involves the isotopic labeling of D-galactose. One common method is the chemical synthesis starting from a suitable precursor that contains the carbon-13 isotope. The precursor undergoes a series of chemical reactions, including protection, oxidation, and reduction steps, to introduce the isotope at the desired position .

Industrial Production Methods: Industrial production of D-[4-13C]Galactose may involve microbial fermentation processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The microorganisms metabolize the substrates, incorporating the isotope into the galactose produced. This method is advantageous for producing large quantities of the labeled compound .

化学反应分析

Types of Reactions: D-[4-13C]Galactose undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:

Oxidation: Produces D-galactonic acid, D-galactaric acid, and D-galacturonic acid.

Reduction: Forms D-galactitol, which can occur in individuals with galactosemia and cause eye cataracts.

Substitution: Involves the replacement of hydroxyl groups with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like nitric acid or bromine water.

Reduction: Often uses sodium borohydride or catalytic hydrogenation.

Substitution: Can be achieved using reagents like acetic anhydride or tosyl chloride under basic conditions.

Major Products: The major products formed from these reactions include various galactose derivatives such as galactonic acid, galactaric acid, galacturonic acid, and galactitol .

相似化合物的比较

D-Glucose: A C-4 epimer of D-galactose, differing only in the configuration of the hydroxyl group at the fourth carbon.

D-Mannose: Another epimer of glucose, differing at the second carbon.

D-Tagatose: A ketohexose similar to D-galactose but with a ketone group at the second carbon.

Uniqueness of D-[4-13C]Galactose: D-[4-13C]Galactose is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it a powerful tool for understanding the detailed mechanisms of galactose metabolism and its role in various biological processes .

属性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GAFGDFDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。